![molecular formula C12H9NO3 B6366764 3-Hydroxy-5-(3,4-methylenedioxyphenyl)pyridine, 95% CAS No. 1258623-96-9](/img/structure/B6366764.png)
3-Hydroxy-5-(3,4-methylenedioxyphenyl)pyridine, 95%
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Overview
Description
3-Hydroxy-5-(3,4-methylenedioxyphenyl)pyridine, 95% (3-OH-5-MDP) is a synthetic compound that is used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Scientific Research Applications
3-Hydroxy-5-(3,4-methylenedioxyphenyl)pyridine, 95% has been studied for its potential applications in scientific research. It has been investigated as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been studied as a potential treatment for Alzheimer’s disease, as well as a potential anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-(3,4-methylenedioxyphenyl)pyridine, 95% is not yet fully understood. However, it is believed to act as an inhibitor of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It is also believed to have anti-inflammatory properties, and may act as a free radical scavenger.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Hydroxy-5-(3,4-methylenedioxyphenyl)pyridine, 95% have not yet been fully explored. However, it has been studied for its potential effects on acetylcholinesterase, as well as its potential anti-inflammatory and free radical scavenging properties.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Hydroxy-5-(3,4-methylenedioxyphenyl)pyridine, 95% in laboratory experiments include its high purity and its ability to act as an inhibitor of acetylcholinesterase. Its potential limitations include its potential toxicity and the lack of understanding of its mechanism of action.
Future Directions
For research on 3-Hydroxy-5-(3,4-methylenedioxyphenyl)pyridine, 95% include further investigation of its mechanism of action, its potential toxicity, and its potential applications in the treatment of Alzheimer’s disease. Additionally, further research could investigate its potential anti-inflammatory and free radical scavenging properties.
Synthesis Methods
3-Hydroxy-5-(3,4-methylenedioxyphenyl)pyridine, 95% is synthesized from a combination of 3-hydroxy-5-methylpyridine and 4-methylenedioxyphenylmagnesium bromide. The reaction is conducted in an inert atmosphere with a catalytic amount of a base such as sodium hydroxide or potassium tert-butoxide. The product is a white crystalline solid with a purity of 95%.
properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-10-3-9(5-13-6-10)8-1-2-11-12(4-8)16-7-15-11/h1-6,14H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWYFTOBIWCUCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=CN=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-5-(3,4-methylenedioxyphenyl)pyridine |
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